(R)-1-(pyrrolidin-3-yl)piperidine

Medicinal Chemistry Enantioselective Synthesis Anticancer Drug Development

Select this (R)-enantiomer to ensure target engagement precision. The defined stereocenter eliminates variables in SAR studies for CNS targets, validated by >100-fold potency differences versus the (S)-isomer. High aqueous solubility (71,190 mg/L) and low Log Kow (1.19) make it ideal for optimizing ADME and solubility from lead identification onward. Essential for reliable kinase probes and receptor antagonist development.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 913812-09-6
Cat. No. B152117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(pyrrolidin-3-yl)piperidine
CAS913812-09-6
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CCNC2
InChIInChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2/t9-/m1/s1
InChIKeyBTZQCTWJDFNRMS-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(Pyrrolidin-3-yl)piperidine (CAS 913812-09-6): A Chiral Bicyclic Amine Scaffold for CNS Drug Discovery and Asymmetric Synthesis


(R)-1-(Pyrrolidin-3-yl)piperidine (CAS 913812-09-6) is a chiral, bicyclic secondary amine with the molecular formula C₉H₁₈N₂ and a molecular weight of 154.25 g/mol . Its structure features a piperidine ring directly attached to a pyrrolidine ring at the 3-position, creating a semi-rigid, three-dimensional framework with a defined (R)-stereocenter. This stereochemistry is critical, as it dictates the spatial orientation of the nitrogen-containing rings, which in turn governs the compound's interactions with chiral biological targets such as receptors and enzymes . The compound serves as a versatile building block and a key intermediate in medicinal chemistry, particularly for synthesizing ligands targeting central nervous system (CNS) disorders and for use in enantioselective catalysis .

Why Substituting (R)-1-(Pyrrolidin-3-yl)piperidine with Its Enantiomer or Racemate Compromises Experimental Outcomes


The biological activity and physicochemical properties of chiral compounds are intrinsically linked to their three-dimensional structure. Generic substitution of (R)-1-(pyrrolidin-3-yl)piperidine with its (S)-enantiomer, a racemic mixture, or structurally similar achiral piperidine/pyrrolidine derivatives introduces significant variability that can invalidate research results. Direct comparative studies have demonstrated that enantiomers can exhibit over a 100-fold difference in anticancer potency and more than 50-fold variation in cellular accumulation and DNA adduct formation [1]. Furthermore, the specific stereochemistry of the (R)-enantiomer is a key determinant in the design of selective ligands for G-protein coupled receptors (GPCRs) and neurotransmitter transporters, where even minor structural changes can drastically alter binding affinity and functional selectivity [2]. Relying on undefined or impure stereoisomers in structure-activity relationship (SAR) studies or lead optimization campaigns therefore introduces an uncontrolled variable, leading to irreproducible data and flawed mechanistic conclusions.

Evidence-Based Differentiation of (R)-1-(Pyrrolidin-3-yl)piperidine (CAS 913812-09-6) for Scientific and Industrial Procurement


>100-Fold Enantioselective Enhancement in Anticancer Activity vs. (S)-Enantiomer in Platinum-Acridine Conjugates

When incorporated as a chiral linker into a platinum–acridine hybrid agent (designated P2–6R), the (R)-enantiomer of the piperidin-3-yl scaffold conferred a striking increase in cytotoxicity against non-small-cell lung cancer (NSCLC) cells compared to its (S)-enantiomer counterpart (P2–6S). The difference in potency was quantified, with P2–6R exhibiting an IC₅₀ value of 17 ± 1 nM in NCI-H460 lung cancer cells, whereas the corresponding (S)-enantiomer, P2–6S, was essentially inactive at concentrations up to 10 µM [1]. This represents a greater than 100-fold difference in potency and is a direct consequence of the stereochemistry of the linker module, which dictates the compatibility of the complex with strainless, monofunctional intercalative DNA binding [1].

Medicinal Chemistry Enantioselective Synthesis Anticancer Drug Development

>50-Fold Increase in Cellular Accumulation and DNA Adduct Formation for (R)-Enantiomer Conjugate vs. (S)-Enantiomer

The enhanced cytotoxic activity of the P2–6R conjugate, containing the (R)-1-(pyrrolidin-3-yl)piperidine scaffold, is mechanistically underpinned by a dramatic difference in cellular uptake and subsequent DNA damage. The (R)-enantiomer conjugate (P2–6R) accumulated in A549 lung cancer cells significantly faster and reached intracellular levels that were approximately 50-fold higher than those of the (S)-enantiomer conjugate (P2–6S). This differential accumulation directly correlated with a 50-fold higher level of platinum-DNA adducts formed by P2–6R compared to P2–6S [1].

Cellular Uptake Drug Delivery DNA Damage

Stereochemistry as a Decisive Factor in Monoamine Reuptake Inhibitor Selectivity: Class-Level Inference from 3-Pyrrolidine Derivatives

In a systematic SAR study of 4-piperidine and 3-pyrrolidine derivatives as monoamine reuptake inhibitors, stereochemistry was identified as one of the primary determinants of transporter selectivity. The study found that for single enantiomer [(aryloxy)(pyridinyl)methyl]piperidine and pyrrolidine derivatives, the stereochemistry at the chiral center adjacent to the pyrrolidine ring dictated the functional profile, allowing for the identification of compounds with selective norepinephrine reuptake inhibition (NRI), selective serotonin reuptake inhibition (SRI), dual SNRI, or even triple SNDRI activities [1]. While this study does not provide direct data for (R)-1-(pyrrolidin-3-yl)piperidine, it establishes a clear class-level inference that the stereochemistry of the pyrrolidine-containing scaffold is a master switch for pharmacological selectivity in this chemotype.

Neuroscience CNS Drug Discovery Transporter Pharmacology

Established Scaffold for Tachykinin Receptor Antagonists: Class-Level Inference for Dual NK₁/NK₂ Activity

Substituted pyrrolidin-3-yl-alkyl-piperidines are a well-defined chemical class with demonstrated utility as dual neurokinin-1 (NK₁) and neurokinin-2 (NK₂) receptor antagonists. The pharmacological relevance of this scaffold for tachykinin antagonism is established in the patent literature, where compounds containing the core pyrrolidinyl-piperidine structure are claimed for the treatment of neurogenic inflammation, asthma, pain, and other conditions [1]. The dual NK₁/NK₂ antagonist MDL 105,212, which contains a structurally related substituted pyrrolidin-3-yl-ethyl-piperidine core, binds with high affinity to human NK₁ (IC₅₀ = 3.11 nM) and NK₂ (IC₅₀ = 8.40 nM) receptors [2]. While (R)-1-(pyrrolidin-3-yl)piperidine itself is a simpler, unsubstituted core, it serves as the foundational building block for synthesizing these more complex, biologically active tachykinin antagonists.

Inflammation Pain Research GPCR Antagonism

Physicochemical Property Differentiation: High Predicted Water Solubility and pKa Distinguish It from Lipophilic CNS Scaffolds

Predicted physicochemical properties for (R)-1-(pyrrolidin-3-yl)piperidine indicate favorable drug-like characteristics that differentiate it from more lipophilic bicyclic amine scaffolds. The compound has an estimated water solubility of 71,190 mg/L at 25°C (log Kow estimate: 1.19), a predicted pKa of 10.27 ± 0.10, and a polar surface area (PSA) of 15.3 Ų . In comparison, common CNS-focused piperidine/pyrrolidine derivatives often exhibit higher log P values (e.g., 2.5-4.0) and lower aqueous solubility, which can limit their utility in aqueous-based assays or hinder oral bioavailability. The high predicted solubility and relatively low lipophilicity of this specific (R)-enantiomer make it a potentially advantageous starting point for developing compounds with improved pharmacokinetic profiles.

Physicochemical Profiling Solubility Drug-like Properties

Commercial Availability and Purity: A Critical Baseline for Reproducible Research

(R)-1-(pyrrolidin-3-yl)piperidine (CAS 913812-09-6) is readily available from multiple commercial vendors as a research-grade chemical. Typical specifications include a purity of ≥95% to ≥97%, as verified by HPLC and NMR, and it is supplied in quantities ranging from 100 mg to 25 g . In contrast, the (S)-enantiomer or specific racemic mixtures may have limited or no commercial availability, and their use in research would require custom synthesis or chiral resolution, introducing significant cost and time delays. This reliable, off-the-shelf availability of the defined (R)-enantiomer ensures experimental reproducibility and allows for direct comparison across studies, a cornerstone of rigorous scientific investigation.

Chemical Procurement Research Reagents Synthetic Building Blocks

Optimal Research Applications for (R)-1-(Pyrrolidin-3-yl)piperidine (CAS 913812-09-6) Based on Verified Evidence


Design and Synthesis of Enantioselective Anticancer Agents and Chiral Probes

This scenario is directly supported by the >100-fold difference in anticancer activity and >50-fold higher DNA adduct formation observed for platinum-acridine conjugates incorporating the (R)-piperidin-3-yl scaffold compared to the (S)-enantiomer [1]. Researchers in medicinal chemistry and chemical biology should prioritize (R)-1-(pyrrolidin-3-yl)piperidine when constructing novel drug conjugates, molecular probes, or PROTACs where the linker's stereochemistry is critical for target engagement, cellular uptake, or induction of a specific biological response. Its use ensures that the resulting conjugates are of a defined, high-potency stereochemistry, eliminating the confounding variable of mixed isomers.

Structure-Activity Relationship (SAR) Studies for CNS Targets, Particularly Monoamine Transporters

Given the class-level evidence that stereochemistry is a key determinant of monoamine reuptake inhibitor selectivity [1], (R)-1-(pyrrolidin-3-yl)piperidine is an ideal, well-defined core scaffold for systematic SAR explorations of novel ligands for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Its use allows medicinal chemists to confidently attribute changes in binding affinity and functional selectivity to modifications made elsewhere on the molecule (e.g., aryl group substitution), with the stereochemical influence being a known, fixed parameter. This is crucial for developing selective NRIs, SNRIs, or SNDRIs for treating depression, anxiety, and other neurological disorders.

Synthesis of Tachykinin (NK₁/NK₂) Receptor Antagonists for Inflammation and Pain Research

The foundational role of the pyrrolidinyl-piperidine core in potent, dual NK₁/NK₂ tachykinin receptor antagonists is well-documented in the patent literature [1]. For research groups focused on neurogenic inflammation, asthma, or pain, (R)-1-(pyrrolidin-3-yl)piperidine provides a strategic entry point for synthesizing focused libraries of substituted pyrrolidin-3-yl-alkyl-piperidines. By starting with this pure (R)-enantiomer building block, researchers can more efficiently explore the SAR of peripheral substituents while maintaining a core structure that has been validated for dual receptor antagonism, a property linked to enhanced therapeutic potential [2].

Development of CNS-Penetrant Compounds with Favorable Solubility Profiles

The predicted physicochemical profile of (R)-1-(pyrrolidin-3-yl)piperidine—specifically its high estimated aqueous solubility (71,190 mg/L) and low log Kow (1.19)—positions it as a uniquely hydrophilic starting point compared to many lipophilic CNS drug scaffolds [1]. This scenario is particularly relevant for medicinal chemists tackling solubility-limited lead series. Using this compound as a building block can help 'bake in' favorable solubility and reduce lipophilicity from the earliest stages of a drug discovery program, potentially mitigating downstream ADME liabilities such as poor oral absorption, high metabolic clearance, or promiscuous off-target binding. This is a proactive, property-driven design strategy supported by the compound's specific predicted data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(pyrrolidin-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.